amine](/img/structure/B13251033.png)
[1-(4-Methoxyphenyl)ethyl](2-methylprop-2-en-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)ethylamine is an organic compound with the molecular formula C13H19NO It is characterized by the presence of a methoxyphenyl group and an ethylamine group attached to a methylprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)ethylamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetonitrile with 2-methylprop-2-en-1-amine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1-(4-Methoxyphenyl)ethylamine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1-(4-Methoxyphenyl)ethylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-1-(4-methoxyphenyl)propan-2-amine: Similar structure with an ethyl group instead of the methylprop-2-en-1-yl moiety.
1-(4-Methoxyphenyl)-2-propen-1-yl acetate: Contains an acetate group instead of the ethylamine group.
(2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Similar structural motif with a tetrahydropyran ring.
Uniqueness
The uniqueness of 1-(4-Methoxyphenyl)ethylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C13H19NO/c1-10(2)9-14-11(3)12-5-7-13(15-4)8-6-12/h5-8,11,14H,1,9H2,2-4H3 |
InChI Key |
KKBBKMZFQPIZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride](/img/structure/B13250950.png)
![2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13250953.png)
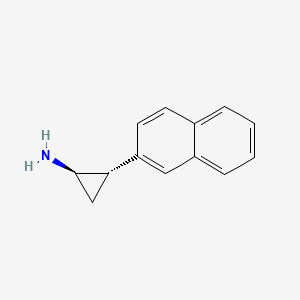
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13250971.png)
![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene](/img/structure/B13250973.png)
amine](/img/structure/B13250976.png)

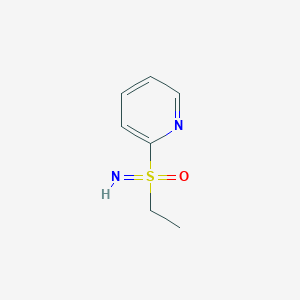
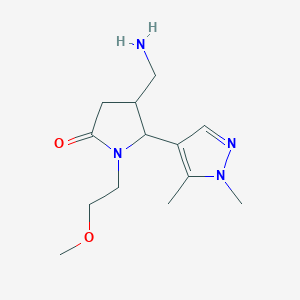
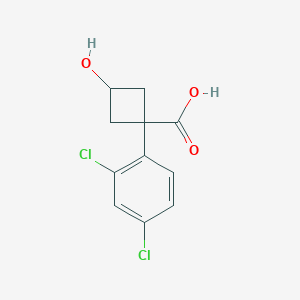
![3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13250994.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13250995.png)
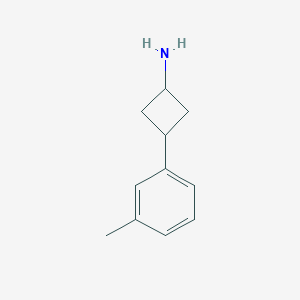
amine](/img/structure/B13251020.png)
